molecular formula C21H21NO2S2 B2790237 2-(ethylthio)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide CAS No. 2034253-92-2

2-(ethylthio)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

Cat. No. B2790237
CAS RN: 2034253-92-2
M. Wt: 383.52
InChI Key: ZVAKWQZYQFSXPV-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various studies.

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have demonstrated antitumor and cytotoxic effects. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against prostate cancer cell lines . Investigating the mechanisms underlying this activity could lead to novel cancer therapies.

Chemical Reaction Accelerators

Thiazoles play a role as chemical reaction accelerators. Understanding their catalytic properties and applications in synthetic chemistry could be of interest.

Mechanism of Action

Target of Action

The compound “2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide” is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of therapeutic properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been found to inhibit certain enzymes, while others may interact with cellular receptors or other biological targets

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects that occur as a result of the compound’s interaction with its biological targets . These effects can include changes in cellular function, gene expression, protein synthesis, and other cellular processes

Action Environment

The action environment of a compound refers to how environmental factors can influence the compound’s action, efficacy, and stability . These factors can include temperature, pH, presence of other compounds, and other environmental conditions

properties

IUPAC Name

2-ethylsulfanyl-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c1-2-26-20-6-4-3-5-18(20)21(24)22-13-19(23)16-9-7-15(8-10-16)17-11-12-25-14-17/h3-12,14,19,23H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAKWQZYQFSXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

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